5-Thiazolamine, 4-(methylthio)-2-phenyl-
Description
5-Thiazolamine, 4-(methylthio)-2-phenyl-, is a thiazole derivative characterized by:
- Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms.
- Substituents: A phenyl group at position 2. A methylthio (-SCH₃) group at position 3. An amino (-NH₂) group at position 4.
For example, highlights the synthesis of (Z)-5-(substituted)-2-(methylthio)thiazol-4(5H)-one derivatives via cyclocondensation reactions, suggesting plausible synthetic routes for the target compound .
Properties
CAS No. |
100560-02-9 |
|---|---|
Molecular Formula |
C10H10N2S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
4-methylsulfanyl-2-phenyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C10H10N2S2/c1-13-10-8(11)14-9(12-10)7-5-3-2-4-6-7/h2-6H,11H2,1H3 |
InChI Key |
YHTQUWQIBHQQTF-UHFFFAOYSA-N |
SMILES |
CSC1=C(SC(=N1)C2=CC=CC=C2)N |
Canonical SMILES |
CSC1=C(SC(=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Thiazole Derivatives
The biological and physicochemical properties of thiazoles are highly dependent on substituent patterns. Below is a comparative analysis:
Key Observations :
- Position 2: Phenyl groups (as in the target compound) improve steric bulk and π-π stacking interactions compared to methyl or amino groups .
- Position 4: Methylthio groups (-SCH₃) may enhance metabolic stability over hydroxyl or amino groups due to reduced polarity .
- Position 5: Amino groups (-NH₂) are critical for hydrogen bonding in biological targets, as seen in 2-amino-4-phenylthiazoles with MIC50 values against pathogens .
Comparison of Yields :
- 2-Amino-4-phenylthiazoles: 48.2–96.6% yields .
- (Z)-5-Benzylidenethiazol-4-ones: 70–92% yields under mild conditions .
- Thiadiazole derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine): Crystallized structures but lower synthetic yields (~60–75%) .
Structural and Functional Trade-offs
- Thiazole vs. Thiadiazole :
- Amino vs. Methylthio at Position 4: Amino groups improve solubility and hydrogen bonding but may increase susceptibility to metabolic oxidation. Methylthio groups balance lipophilicity and stability .
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